N1-(sec-Butyl)-1,3-propanediamine
Overview
Description
N1-(sec-Butyl)-1,3-propanediamine is an organic compound characterized by the presence of a secondary butyl group attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl halides under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to ensure the solubility of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-Butyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halides or tosylates in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.
Scientific Research Applications
N1-(sec-Butyl)-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N1-(sec-Butyl)-1,3-propanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The secondary butyl group and the amine functionalities play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N1-(tert-Butyl)-1,3-propanediamine: Similar structure but with a tertiary butyl group, leading to different steric and electronic properties.
N1-(iso-Butyl)-1,3-propanediamine: Contains an isobutyl group, which affects its reactivity and interaction with other molecules.
N1-(n-Butyl)-1,3-propanediamine: Features a normal butyl group, resulting in distinct chemical behavior compared to the sec-butyl derivative.
Uniqueness
N1-(sec-Butyl)-1,3-propanediamine is unique due to the presence of the secondary butyl group, which imparts specific steric and electronic characteristics. These properties influence its reactivity, binding affinity, and overall effectiveness in various applications, making it distinct from its similar counterparts.
Properties
IUPAC Name |
N'-butan-2-ylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYJNGHWOMPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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